molecular formula C14H14FN3O5S B4988432 2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide

2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B4988432
M. Wt: 355.34 g/mol
InChI Key: ZWUZHVAUFYHIHJ-UHFFFAOYSA-N
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Description

2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide typically involves multiple steps. One common approach is to start with the fluorination of a benzamide derivative, followed by the introduction of the morpholine and sulfonyl groups. The oxazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
  • 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines

Uniqueness

2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O5S/c15-12-2-1-10(24(20,21)18-4-7-22-8-5-18)9-11(12)14(19)16-13-3-6-23-17-13/h1-3,6,9H,4-5,7-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUZHVAUFYHIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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